molecular formula C4H10NaO2PS2 B1589162 Sodium O,O-diethyl dithiophosphate CAS No. 3338-24-7

Sodium O,O-diethyl dithiophosphate

Cat. No.: B1589162
CAS No.: 3338-24-7
M. Wt: 208.2 g/mol
InChI Key: ZKDDJTYSFCWVGS-UHFFFAOYSA-M
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Description

Sodium O,O-diethyl dithiophosphate (CAS 3338-24-7) is an organophosphate compound with the molecular formula C₄H₁₀NaO₂PS₂ and a molecular weight of 208.21 g/mol. It is the sodium salt of diethyl dithiophosphoric acid, characterized by two ethoxy groups and a dithiophosphate core (P=S₂). The compound is a colorless, odorless liquid soluble in water and organic solvents, making it versatile in industrial and research applications .

Its primary uses include:

  • Flotation collector for sulfide ores in mining .
  • Reagent in enzyme-catalyzed reaction studies, particularly in hydrolysis, protein-DNA interactions, and polysaccharide synthesis .
  • Precursor in synthesizing pesticides like disulfoton and ethion .

Properties

IUPAC Name

sodium;diethoxy-sulfanylidene-sulfido-λ5-phosphane
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InChI

InChI=1S/C4H11O2PS2.Na/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZKDDJTYSFCWVGS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NaO2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

298-06-6 (Parent)
Record name Sodium diethyl phosphorodithioate
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DSSTOX Substance ID

DTXSID8027535
Record name Sodium O,O-diethyl dithiophosphate
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Molecular Weight

208.2 g/mol
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Physical Description

Liquid, Light straw to amber colored liquid; [MSDSonline]
Record name Phosphorodithioic acid, O,O-diethyl ester, sodium salt (1:1)
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Record name Sodium diethyl phosphorodithioate
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CAS No.

3338-24-7
Record name Sodium diethyl phosphorodithioate
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Record name Phosphorodithioic acid, O,O-diethyl ester, sodium salt (1:1)
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Record name Sodium O,O-diethyl dithiophosphate
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Record name Sodium O,O-diethyl dithiophosphate
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Record name SODIUM O,O-DIETHYL PHOSPHORODITHIOATE
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Record name SODIUM DIETHYL PHOSPHORODITHIOATE
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Biological Activity

Sodium O,O-diethyl dithiophosphate (DEDTP) is an organophosphorus compound with significant biological activity, primarily recognized for its role as a toxic agent in various biological systems. This article delves into its biological effects, mechanisms of action, environmental impact, and potential applications, supported by data tables and relevant case studies.

DEDTP is characterized by the molecular formula C4H11O2PS2C_4H_{11}O_2PS_2. It is primarily used as an intermediate in the synthesis of pesticides, notably Terbufos, which act as acetylcholinesterase inhibitors. The inhibition of this enzyme leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This mechanism is critical for understanding the compound's toxicity:

  • Chemical Structure : DEDTP is derived from diethyl dithiophosphoric acid and is colorless to brown in appearance.
  • Toxicological Profile : DEDTP has been classified as a hazardous substance due to its acute toxicity upon inhalation and skin contact, potentially causing severe burns and systemic effects.

Toxicity Studies

Numerous studies have investigated the acute toxicity of DEDTP on various organisms. The following table summarizes key findings regarding its lethal concentrations:

OrganismLethal Concentration (LC50)Reference
Fish (species unspecified)310-330 mg/L
Aquatic InvertebratesVaries; generally high toxicity reported

These findings highlight DEDTP's significant environmental impact, particularly on aquatic ecosystems.

Enzymatic Interaction

Research has shown that DEDTP interacts with essential enzymes such as acetylcholinesterase. A study identified an acid phosphodiesterase in bacteria that enhances the breakdown of DEDTP, indicating microbial adaptation to this compound as a phosphorus source. The enzymatic degradation pathway involves:

  • Formation of ethanol
  • Production of aldehydes
  • Release of orthophosphate

This pathway suggests potential bioremediation strategies for environments contaminated with DEDTP .

Case Study 1: Environmental Impact

A study conducted on the degradation of DEDTP by specific bacterial strains (e.g., Pseudomonas, Bacillus) showed that these microorganisms could effectively utilize DEDTP, thereby reducing its concentration in contaminated environments. The enhanced activity of acid phosphodiesterase was noted to be five- to sevenfold higher in bacteria grown on DEDTP compared to those on orthophosphate .

Case Study 2: Chelating Agent Comparison

In comparative studies with other chelating agents like sodium diethyldithiocarbamate (DDTC), DEDTP displayed varying efficacy in cadmium chelation. These studies are crucial for understanding how DEDTP can be utilized or mitigated in industrial applications where metal ion interactions are significant .

Applications and Future Directions

While primarily recognized for its toxicity, research has begun exploring potential applications of DEDTP beyond agriculture:

  • Material Science : Investigations into its use as a precursor for developing new materials have emerged.
  • Bioremediation : Understanding microbial degradation pathways opens avenues for bioremediation strategies in contaminated sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium O,O-diethyl dithiophosphate belongs to the organophosphate class, which includes thiophosphates, dithiophosphates, and phosphorothioates. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Applications Degradation Pathway Reference
This compound C₄H₁₀NaO₂PS₂ Two ethoxy groups, dithiophosphate core (P=S₂), water-soluble Flotation collector, pesticide synthesis, enzyme studies Bacterial degradation to ethanol, phosphate
Ammonium O,O-dimethyl thiophosphate C₂H₉NO₂PS Methyl substituents, ammonium counterion, higher thermal stability Pesticide intermediate, laboratory reagent Not well-characterized; likely enzymatic
Disulfoton (O,O-diethyl S-2-ethylthioethyl phosphorodithioate) C₈H₁₉O₂PS₃ Ethylthioethyl side chain, phosphorodithioate core Systemic insecticide/acaricide Oxidative desulfuration in soil
O,O,S-Triethyl dithiophosphate C₆H₁₅O₂PS₂ Three ethyl groups, mixed thiophosphate-dithiophosphate structure Chemical synthesis intermediate Hydrolysis to orthophosphate and thiols
Dimethyl chlorothiophosphate C₂H₆ClO₂PS Methyl groups, chlorothiophosphate core (P=O, P=S) Flame retardant, pesticide precursor Hydrolysis to dimethyl phosphate

Key Comparative Insights

Structural Variations: Substituent Groups: this compound’s ethoxy groups enhance solubility in organic solvents compared to methyl-substituted analogs like ammonium O,O-dimethyl thiophosphate . Sulfur Content: The dithiophosphate (P=S₂) core increases metal-chelating ability, making it superior to monothiophosphates (e.g., dimethyl chlorothiophosphate) in sulfide ore flotation .

Synthetic Routes: this compound is synthesized via reaction of phosphorus pentasulfide with ethanol, followed by sodium salt formation . Disulfoton derivatives require additional steps, such as reacting sodium diethyl dithiophosphate with 2-ethylthioethanol .

Degradation Pathways: this compound is efficiently degraded by Aeromonas and Pseudomonas strains via acid phosphodiesterase, yielding ethanol and orthophosphate . Disulfoton undergoes slower oxidative degradation in soil, forming toxic oxon metabolites .

Applications :

  • Pesticides : this compound is a precursor for insecticides like phorate and terbufos, whereas dimethyl derivatives are used in less toxic formulations .
  • Research : Its water solubility makes it preferable for enzyme studies over lipophilic analogs like O,O,S-triethyl dithiophosphate .

Preparation Methods

Direct Synthesis from Phosphorus Pentasulfide and Ethanol

The most common and industrially relevant route to sodium O,O-diethyl dithiophosphate involves the reaction of phosphorus pentasulfide (P₂S₅) with ethanol under controlled conditions. This process can be summarized as follows:

  • Reaction Scheme:

    $$
    P2S5 + 4 C2H5OH \rightarrow 2 (C2H5O)2P(S)SH + H2S
    $$

  • Key Reaction Conditions:

    • Temperature: 50–65°C to control reaction rate and avoid side reactions.
    • Ethanol is added gradually to phosphorus pentasulfide to maintain controlled kinetics.
    • The reaction produces O,O-diethyl dithiophosphoric acid intermediates along with hydrogen sulfide gas as a byproduct.
  • Subsequent Neutralization:

    The acidic intermediate is neutralized with sodium hydroxide to yield the sodium salt:

    $$
    (C2H5O)2P(S)SH + NaOH \rightarrow (C2H5O)2P(S)SNa + H_2O
    $$

  • Industrial Considerations:

    Catalysts such as pyridine or triethylamine may be added to improve yield and purity. The reaction mixture is typically cooled and the product isolated by filtration and vacuum distillation to achieve high purity (>99%).

Chlorination and Post-Chlorination Route to Intermediates

An alternative but related approach involves preparing O,O-diethyl chlorothiophosphate as an intermediate, which can be further converted to the sodium salt. This method is detailed in a Chinese patent (CN102584892A) and involves:

  • Step A: React phosphorus pentasulfide with absolute ethanol in the presence of pyridine as a catalyst at 60–80°C under slight negative pressure to form O,O-diethyl dithiophosphate.

  • Step B: Chlorinate the intermediate with chlorine gas at 30–60°C, then add catalysts such as phosphorus trichloride or triethyl phosphite and raise the temperature to 90–110°C for post-chlorination.

  • Step C: Cool the reaction mixture, separate crystalline sulfur by centrifugation, and purify the product by thin-film evaporation under reduced pressure (10–30 mmHg).

  • Outcome: This process yields high-purity O,O-diethyl chlorothiophosphate, which can be converted to this compound by alkaline hydrolysis.

Reaction Parameters and Catalysts

Parameter Typical Range/Type Role/Effect
Temperature 50–80°C (initial reaction) Controls reaction rate and selectivity
Pressure Slight negative pressure (~vacuum) Enhances removal of H₂S and drives reaction
Catalysts Pyridine, triethylamine, phosphorus trichloride Increase reaction efficiency and purity
Chlorine gas 300–600 parts (relative measure) Used in chlorination step to form chlorothiophosphate intermediate
Neutralizing agent Sodium hydroxide Converts acidic intermediates to sodium salt

Purification and Isolation

  • Crystallization: Post-reaction cooling to below 10°C facilitates crystallization of the product.
  • Centrifugation: Removes elemental sulfur formed during chlorination.
  • Thin-Film Evaporation: Removes volatile impurities under vacuum at 90–110°C to yield >99% pure this compound.

Mechanistic Insights and Reaction Pathways

  • The initial step involves nucleophilic attack of the hydroxyl groups of ethanol on phosphorus pentasulfide, yielding dithiophosphoric acid esters.
  • Chlorination introduces electrophilic chlorine atoms, converting the acid esters into chlorothiophosphate intermediates.
  • Alkaline hydrolysis replaces chlorine with sodium ions to form the final sodium salt.
  • Catalysts such as pyridine stabilize intermediates and promote efficient substitution reactions.

Comparative Summary of Preparation Methods

Method Key Reactants Conditions Advantages Disadvantages
Direct reaction of P₂S₅ + EtOH Phosphorus pentasulfide, ethanol 50–65°C, gradual addition Simple, widely used, scalable Produces H₂S gas, requires neutralization
Chlorination route P₂S₅, ethanol, chlorine gas 30–110°C, catalytic chlorination High purity product, suitable for export More complex, involves hazardous chlorine
Catalyzed processes Pyridine, triethylamine catalysts 60–80°C, vacuum conditions Improved yield and purity Additional cost and handling of catalysts

Research Findings on Stability and Reaction Behavior

  • This compound is stable under ambient conditions but hydrolyzes in the presence of water to release hydrogen sulfide, necessitating careful handling.
  • It acts as a ligand forming complexes with transition metals, which is relevant for its use in corrosion inhibition.
  • Enzymatic degradation by bacteria involves acid phosphodiesterase activity, leading to breakdown products such as ethanol and orthophosphate.

Summary Table of Preparation Data

Aspect Details
Molecular formula C₄H₁₁O₂PS₂
Molecular weight 186.22 g/mol
Primary raw materials Phosphorus pentasulfide, ethanol, sodium hydroxide
Reaction temperature range 50–110°C
Catalysts Pyridine, triethylamine, phosphorus trichloride
Purification techniques Crystallization, centrifugation, thin-film evaporation
Product purity >99%
Byproducts Hydrogen sulfide, elemental sulfur
Environmental considerations H₂S gas is toxic; waste treatment required

Retrosynthesis Analysis

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Feasible Synthetic Routes

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